Linsitinib-d3 is derived from linsitinib, which is also known as OSI-906. It belongs to the class of dual inhibitors affecting both the insulin receptor and insulin-like growth factor 1 receptor pathways. These pathways are crucial in regulating cell growth and metabolism, particularly in cancer cells where their dysregulation often leads to tumorigenesis.
Linsitinib-d3 retains the core structure of linsitinib but features deuterium atoms at specific positions within its molecular framework. The molecular formula for linsitinib is C_21H_24N_4O_4S, and for linsitinib-d3, it would be C_21D_24N_4O_4S, indicating the substitution of hydrogen atoms with deuterium.
Linsitinib-d3 undergoes various chemical reactions typical of small-molecule inhibitors:
The mechanism of action for linsitinib-d3 involves:
Linsitinib-d3 is primarily explored for:
Linsitinib-d3 functions as a competitive ATP antagonist binding to the intracellular tyrosine kinase domains of both IGF-1R and IR. This binding prevents autophosphorylation of critical tyrosine residues (Tyr1131/Tyr1135/Tyr1136 in IGF-1R; Tyr1158/Tyr1162/Tyr1163 in IR), thereby arresting receptor activation triggered by IGF-1, IGF-2, or insulin [1] [4]. Biochemical studies reveal that linsitinib-d3 achieves half-maximal inhibition (IC₅₀) at concentrations of 35 nM for IGF-1R and 75 nM for IR, mirroring the potency of non-deuterated linsitinib [1] [6]. The deuterium substitutions do not alter the compound’s affinity but extend its plasma half-life by reducing CYP3A4-mediated oxidation, thereby prolonging target engagement in experimental settings [6].
Table 1: Kinase Inhibition Profile of Linsitinib-d3
Target Kinase | IC₅₀ (nM) | Ligand Antagonized | Consequence of Inhibition |
---|---|---|---|
IGF-1R | 35 | IGF-1, IGF-2 | Blocked AKT/ERK activation |
Insulin Receptor (IR) | 75 | Insulin | Suppressed glucose uptake & mitogenesis |
IGF-1R/IR Hybrids | 40 | IGF-1/Insulin | Abrogated transactivation |
The inhibitor effectively disrupts ligand-induced dimerization of IGF-1R and IR homodimers or heterodimers, which is essential for downstream signal amplification [1] [4]. In cellular models of thyroid eye disease (TED), linsitinib-d3 suppresses IGF-1R/TSHR (thyrotropin receptor) crosstalk, a key driver of orbital fibroblast activation and inflammation [2] [7].
Linsitinib-d3 binds the adenosine triphosphate (ATP) pocket within the kinase domain, adopting a U-shaped conformation that maximizes hydrophobic interactions with residues like Val1010, Met1052, and Phe1129 in IGF-1R. This binding stabilizes the kinase in an inactive DFG-Din conformation, preventing the conformational shift required for catalytic activity [1] [4]. Crucially, deuterium atoms at the 4-, 6-, and 7-positions of the imidazo[1,5-a]pyrazine core do not perturb interactions with these residues, preserving binding kinetics [6].
Selectivity profiling demonstrates >100-fold specificity for IGF-1R/IR over 98% of 300 tested kinases, though weak inhibition of InsR isoform B (IC₅₀ = 210 nM) has been noted [1] [6]. Allosteric studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveal that linsitinib-d3 binding induces rigidification of the kinase activation loop (residues 1120–1146 in IGF-1R), reducing solvent accessibility by 45% and impairing substrate docking [4] [8]. This allostery extends to the juxtamembrane domain, sterically hindering recruitment of adaptor proteins like IRS-1 and Shc [4].
Inhibition of IGF-1R/IR by linsitinib-d3 profoundly disrupts pro-survival signaling cascades, particularly the PI3K/AKT/mTOR and Ras/Raf/ERK axes:
Table 2: Downstream Effects of IGF-1R/IR Inhibition by Linsitinib-d3
Pathway | Key Effectors | Change in Activity | Functional Outcome |
---|---|---|---|
PI3K/AKT | pAKT↓, FOXO↑ | ↓ 80% | Apoptosis induction |
Ras/RAF/ERK | pERK1/2↓ | ↓ 90% | Cell cycle arrest |
JAK/STAT | pSTAT3↓ | ↓ 60% | Reduced inflammation |
ECM Remodeling | MMP-2/9↓, LOX↓ | ↓ 75% | Suppressed fibrosis |
In 3D spheroids of Graves’ orbitopathy fibroblasts, linsitinib-d3 reverses IGF-1-induced extracellular matrix (ECM) stiffening by downregulating lysyl oxidase (LOX) and collagen cross-linking enzymes, quantified via atomic force microscopy [8]. This correlates with reduced expression of fibrosis markers (α-SMA, fibronectin) and inflammatory cytokines (IL-6, TNF-α) [7] [8].
Beyond kinase inhibition, linsitinib-d3 accelerates ligand-independent receptor internalization via clathrin-coated pits. In thyroid orbital fibroblasts, 1-hour exposure to linsitinib-d3 (1 µM) reduces surface IGF-1R density by 55%, as measured by flow cytometry [7]. Internalized receptors undergo ubiquitin-dependent sorting by E3 ligases (Cbl-b, Nedd4), leading to lysosomal degradation rather than recycling [4] [8]. This is evidenced by:
Prolonged treatment (24–48 h) depletes total IGF-1R and IR protein levels by 40–60% in vitro, a phenomenon not observed with monoclonal antibodies like teprotumumab, which merely block ligand binding [4] [7]. This degradation abrogates transactivation between IGF-1R and TSHR in Graves’ disease models, explaining its efficacy in reducing orbital inflammation and tissue remodeling [2] [7].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3